molecular formula C11H12ClN3O3S B1188397 1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole

1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole

Cat. No.: B1188397
M. Wt: 301.75g/mol
InChI Key: FNHDMTPHFMQHEP-UHFFFAOYSA-N
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Description

1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole is an organic compound that belongs to the class of sulfonyl triazoles It is characterized by the presence of a sulfonyl group attached to a triazole ring, which is further substituted with a 5-chloro-2-ethoxy-4-methylphenyl group

Preparation Methods

The synthesis of 1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride.

    Formation of Triazole Ring: The sulfonyl chloride is then reacted with 1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.

    Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for the formation of carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Materials Science: The compound is studied for its properties as a building block in the synthesis of advanced materials.

    Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The triazole ring may also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole can be compared with other sulfonyl triazoles, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C11H12ClN3O3S

Molecular Weight

301.75g/mol

IUPAC Name

1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl-1,2,4-triazole

InChI

InChI=1S/C11H12ClN3O3S/c1-3-18-10-4-8(2)9(12)5-11(10)19(16,17)15-7-13-6-14-15/h4-7H,3H2,1-2H3

InChI Key

FNHDMTPHFMQHEP-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2C=NC=N2

Origin of Product

United States

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